molecular formula C10H9BrO5 B13710608 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid

4-Bromo-2-((carboxymethoxy)methyl)benzoic acid

Cat. No.: B13710608
M. Wt: 289.08 g/mol
InChI Key: FPBFQGFBLKPQOV-UHFFFAOYSA-N
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Description

4-Bromo-2-((carboxymethoxy)methyl)benzoic acid is a synthetic aromatic building block of interest in medicinal chemistry and drug discovery. This compound features both a carboxylic acid and a bromo substituent on a benzene ring, which is further functionalized with a carboxymethoxy methyl group. These functional groups make it a versatile intermediate for various synthetic transformations. The bromo moiety can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl systems . The carboxylic acid groups can be utilized to form amide bonds or esters, facilitating its incorporation into larger, more complex molecules. Researchers can employ this compound in the synthesis of potential pharmaceutical candidates, including enzyme inhibitors or receptor modulators. As with all fine chemicals, proper safety protocols should be followed. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

4-bromo-2-(carboxymethoxymethyl)benzoic acid

InChI

InChI=1S/C10H9BrO5/c11-7-1-2-8(10(14)15)6(3-7)4-16-5-9(12)13/h1-3H,4-5H2,(H,12,13)(H,14,15)

InChI Key

FPBFQGFBLKPQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)COCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Indanone Derivative and Oxalate Ester (ChemicalBook Method)

One reported method involves a multi-step synthetic route starting from 5-bromo-1-indanone and diethyl oxalate, followed by base and peroxide treatment, and acid work-up to yield 4-bromo-2-(carboxymethyl)benzoic acid. The key stages are:

  • Stage 1: Reaction of 5-bromo-1-indanone with sodium methylate and diethyl oxalate in toluene at 0–20 °C for 1.5 hours.
  • Stage 2: Treatment with potassium hydroxide and dihydrogen peroxide in a methanol-water mixture at 20–64 °C for 17 hours.
  • Stage 3: Acidification with hydrochloric acid in methanol, followed by extraction with tert-butyl methyl ether and water.

This method yields the target compound with a molecular weight of 259.05 g/mol and CAS number 943749-63-1. The process emphasizes controlled temperature and staged addition of reagents to optimize yield and purity.

Oxidative Conversion of Parabromotoluene to 4-Bromobenzoic Acid (Patent CN108558636A)

Another prominent preparation route involves the oxidation of parabromotoluene to 4-bromobenzoic acid, which can be further functionalized to derivatives like 4-bromo-2-((carboxymethoxy)methyl)benzoic acid. Key features include:

  • Catalytic System: Cobalt acetate, manganese acetate, and potassium or sodium bromide as catalysts in glacial acetic acid.
  • Oxidation Conditions: Oxygen gas is bubbled through the reaction mixture at 75–85 °C under reflux for 6–9 hours until parabromotoluene content falls below 0.5%.
  • Purification: The crude product undergoes alkaline treatment, activated carbon decolorization, acidification to pH 2, cooling, filtration, and drying.
  • Yields and Purity: Yields range from 96% to 98.9% with purity exceeding 99%, and melting points around 252–254 °C confirm product identity.

This method is scalable and industrially relevant due to its high yield, catalyst recyclability, and straightforward purification steps.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Indanone + Diethyl Oxalate route 5-Bromo-1-indanone Sodium methylate, diethyl oxalate, KOH, H₂O₂, HCl 0–64 °C, 17 h Not specified Not specified Multi-step, involves oxidation and acidification
Oxidation of Parabromotoluene Parabromotoluene Co(OAc)₂, Mn(OAc)₂, KBr, O₂, Glacial acetic acid 75–85 °C, 6–9 h reflux 96–98.9 >99 Industrially scalable, high purity, catalyst recycling
Esterification + Pd-catalysis + Halogenation 4-Bromo-2-methylbenzoic acid Methanol, H₂SO₄, Pd catalysts, bromosuccinimide Reflux, 110 °C, mild halogenation 92 (intermediate) Not specified Multi-step, functionalized ester synthesis

Notes on Purification and Characterization

  • Purification: Common techniques include filtration, activated carbon decolorization, acid-base extraction, and recrystallization.
  • Characterization: Melting point determination (252–254 °C for 4-bromobenzoic acid derivatives), NMR spectroscopy, and TLC monitoring are standard.
  • Catalyst Use: Transition metal catalysts (Pd complexes, Co and Mn acetates) are crucial for oxidation and coupling steps.
  • Solvent Systems: Toluene, methanol, glacial acetic acid, and mixed solvents (DMF/water, THF/water) are employed depending on the reaction step.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxymethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

4-Bromo-3-(methoxymethoxy)benzoic Acid (Compound II in )
  • Structure : Bromine at 4-position, methoxymethoxy (-OCH2OCH3) at 3-position.
  • Crystallography : Forms π–π interactions and two-dimensional architectures via hydrogen bonding. Lacks the additional carboxylic acid group found in the target compound, leading to weaker intermolecular hydrogen bonding compared to carboxymethoxy derivatives .
  • Reactivity : The methoxymethoxy group is less polar than carboxymethoxy, reducing solubility in polar solvents.
4-Bromo-2-methylbenzoic Acid ()
  • Structure : Bromine at 4-position, methyl (-CH3) at 2-position.
  • Physicochemical Properties : Methyl is electron-donating, decreasing acidity (pKa ~4.2) compared to the target compound’s electron-withdrawing carboxymethoxy group (estimated pKa ~2.5–3.0). The methyl group also enhances lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) .
  • Applications : Methyl-substituted derivatives are common intermediates in drug synthesis (e.g., anti-inflammatory agents).
5-Bromo-2,3,4-trimethylbenzoic Acid ()
  • Structure : Bromine at 5-position, methyl groups at 2-, 3-, and 4-positions.
  • Similarity Score : Tanimoto similarity score of ~40% compared to the target compound due to differing substituent positions and functional groups.
  • Toxicity Data: Limited in vivo data, but methyl groups may reduce acute toxicity compared to halogenated derivatives .

Halogenation and Acidity

  • Bromine vs. Chlorine :
    • 4-Bromo-2-chloro-6-methylbenzoic Acid () : Chlorine at 2-position increases acidity (pKa ~2.0) compared to bromine due to higher electronegativity. The steric bulk of bromine may hinder crystal packing, as seen in , where bromine participates in Br⋯O interactions .
    • Target Compound : Bromine’s lower electronegativity compared to chlorine results in slightly weaker electron-withdrawing effects, but the carboxymethoxy group compensates by enhancing acidity.

Crystallographic Behavior

  • Methyl 4-Bromo-2-(methoxymethoxy)benzoate (Compound I in ) :
    • Forms Br⋯O interactions and C–H⋯O hydrogen bonds.
    • Lacks the carboxylic acid group, resulting in weaker hydrogen-bonded networks compared to the target compound .

Biological Activity

4-Bromo-2-((carboxymethoxy)methyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and a carboxymethoxy group attached to a benzoic acid backbone. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including compounds similar to 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid, exhibit significant antimicrobial properties. For instance, certain benzoic acid derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Case Studies and Research Findings

A notable study investigated the effects of benzoic acid derivatives on cancer cell lines. The results indicated that these compounds could induce significant apoptosis in c-Myc overexpressing cells, suggesting that 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid may share these properties .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli (MIC = 50 µM), S. aureus
AnticancerInhibition of c-Myc-Max dimerization leading to apoptosis
Anti-inflammatoryPotential membrane stabilization effect observed

The biological activity of 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid may be attributed to several mechanisms:

  • Inhibition of Protein Dimerization : Similar compounds have been shown to inhibit the formation of oncogenic protein complexes, particularly the c-Myc-Max dimer.
  • Antimicrobial Mechanisms : The presence of the carboxylic acid moiety contributes to the disruption of bacterial cell membranes or metabolic pathways.
  • Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest, particularly in cancerous cells.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-bromo-2-((carboxymethoxy)methyl)benzoic acid, and how can intermediates be characterized?

A: Synthesis typically involves bromination and functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Introduce bromine at the 4-position of a precursor (e.g., 2-(hydroxymethyl)benzoic acid) using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .

Carboxymethoxy Methylation : React the intermediate with chloroacetic acid or a derivative to install the (carboxymethoxy)methyl group. Protect the carboxylic acid during this step to avoid side reactions .

Deprotection : Use acidic or enzymatic hydrolysis to regenerate the free carboxylic acid.

Q. Characterization :

  • NMR : Confirm regiochemistry of bromine and substitution patterns (¹H/¹³C NMR).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for refinement .

Q. Q2. How can researchers resolve contradictions in spectral data during structural elucidation?

A: Contradictions often arise from overlapping signals or impurities. Methodological approaches include:

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 4-bromo-2-(cyanomethyl)benzoic acid in ).
  • 2D NMR Techniques : Use HSQC and HMBC to assign carbon-proton correlations unambiguously.
  • Crystallographic Data : If single crystals are obtainable, use SHELXL for precise bond-length/angle analysis .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes.

Advanced Research Questions

Q. Q3. What strategies optimize regioselective bromination in the presence of competing functional groups?

A: Regioselectivity is influenced by electronic and steric factors. Key strategies:

  • Directing Groups : Use temporary protecting groups (e.g., Fmoc in ) to block undesired positions.
  • Catalytic Systems : Employ Lewis acids (e.g., FeBr₃) to direct bromination to electron-rich aromatic positions .
  • Microwave-Assisted Synthesis : Enhance reaction control to minimize side products.
    Case Study : In 4-bromo-2-ethylbenzoic acid (), bromination at the 4-position is favored due to the electron-donating ethyl group at the 2-position.

Q. Q4. How does the (carboxymethoxy)methyl group influence the compound’s reactivity in medicinal chemistry applications?

A: The group enhances solubility and bioactivity through:

  • Hydrogen Bonding : The carboxylic acid and ether oxygen act as H-bond donors/acceptors, critical for enzyme interactions (e.g., kinase inhibition as in ).
  • Metabolic Stability : The methylene spacer reduces esterase-mediated hydrolysis compared to simpler esters.
  • Conformational Flexibility : The flexible linker allows the compound to adopt bioactive conformations, as seen in peptide-mimetic drugs .

Q. Q5. What advanced techniques validate the compound’s role in biological target engagement?

A:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.
  • Cryo-EM/X-ray Crystallography : Resolve binding modes in protein-ligand complexes (e.g., using SHELX-derived structural data) .
  • SAR Studies : Compare with analogs like 4-bromo-3-(trifluoroethoxy)benzoic acid () to identify pharmacophoric elements.

Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported synthetic yields for similar brominated benzoic acids?

A: Yield variations often stem from:

  • Reaction Conditions : Temperature, solvent polarity, and catalyst purity (e.g., FeBr₃ vs. AlBr₃ in ).
  • Purification Methods : HPLC vs. column chromatography (e.g., 2-bromo-4-methylbenzoic acid in has >97% purity after HPLC).
  • Starting Material Quality : Trace metals or moisture in reagents can alter reaction pathways.

Resolution : Standardize protocols using high-purity reagents and report detailed conditions (e.g., N₂ atmosphere, anhydrous solvents) .

Q. Q7. Why do computational models sometimes fail to predict the reactivity of brominated benzoic acids?

A: Common pitfalls include:

  • Neglecting Solvent Effects : Implicit solvent models may misestimate activation energies.
  • Inadequate Basis Sets : Use larger basis sets (e.g., def2-TZVP) for bromine-containing systems.
  • Dynamic Effects : MD simulations or QM/MM approaches better capture conformational flexibility in the (carboxymethoxy)methyl group .

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